

2-Fluorobenzophenone molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluorobenzophenone**

Cat. No.: **B1294949**

[Get Quote](#)

An In-depth Technical Guide to **2-Fluorobenzophenone**

For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of key reagents is paramount. This guide provides a detailed overview of **2-Fluorobenzophenone**, covering its fundamental chemical properties, structural information, and common applications.

Molecular Structure and IUPAC Name

2-Fluorobenzophenone is an aromatic ketone distinguished by a fluorine atom on one of its phenyl rings.

IUPAC Name: (2-fluorophenyl)-phenylmethanone[1][2]

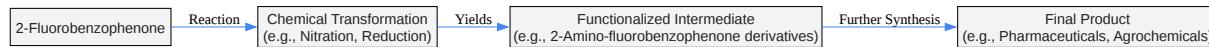
Synonyms: o-Fluorobenzophenone, (2-Fluorophenyl)phenylmethanone, 2-Fluorophenyl phenyl ketone[3][4]

CAS Number: 342-24-5[1][3][5]

Below is a diagram representing the molecular structure of **2-Fluorobenzophenone**.

Caption: Molecular structure of **2-Fluorobenzophenone**.

Physicochemical Properties


The following table summarizes the key physical and chemical properties of **2-Fluorobenzophenone**.

Property	Value
Molecular Formula	C ₁₃ H ₉ FO[1][3][5]
Molecular Weight	200.21 g/mol [1][3][5]
Appearance	Colorless to light yellow clear liquid or white to light yellow crystalline solid[3][4][6]
Boiling Point	95 - 96 °C at 0.05 torr; 190 °C at 29 mmHg[3][6]
Density	1.18 - 1.19 g/cm ³ [3][6]
Refractive Index	1.59 at 20 °C[3][6]
Solubility	Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[4]

Role in Chemical Synthesis

2-Fluorobenzophenone is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[6] A primary application is in the synthesis of substituted aminobenzophenones, which are precursors to various therapeutic agents.

A generalized workflow for its use as a synthetic intermediate is illustrated below.

[Click to download full resolution via product page](#)

Caption: Use of **2-Fluorobenzophenone** as a synthetic intermediate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following sections outline generalized protocols for the synthesis and characterization of **2-Fluorobenzophenone** and its derivatives.

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. For related compounds like 2-amino-5-chloro-2'-fluorobenzophenone, this involves the condensation of an o-fluorobenzoyl chloride with a substituted aniline in the presence of a Lewis acid catalyst, such as zinc chloride.[\[7\]](#)

Generalized Protocol:

- A mixture of the appropriate benzoyl chloride (e.g., o-fluorobenzoyl chloride) and aniline is heated.
- A Lewis acid catalyst (e.g., zinc chloride) is introduced to the heated mixture.
- The reaction temperature is raised and maintained for a specified period to drive the reaction to completion.
- The resulting product is quenched with a dilute acid solution.
- The crude product is then purified, typically through recrystallization or chromatography.

Spectroscopic Characterization

To confirm the identity and purity of **2-Fluorobenzophenone**, several spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Sample Preparation: A small sample (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) containing a tetramethylsilane (TMS) internal standard.[\[8\]](#)

- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.
- Expected ^1H NMR Data: Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns corresponding to the protons on the two different phenyl rings.
- Expected ^{13}C NMR Data: Resonances for the aromatic carbons (typically 120-140 ppm) and a distinct signal for the carbonyl carbon (around 190-200 ppm).[9]

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: The liquid sample can be analyzed neat as a thin film between salt plates, or a solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[8]
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.[8]
- Expected Data: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of $1680\text{-}1750\text{ cm}^{-1}$. Phenyl C=C-H stretching is expected between $3010\text{-}3100\text{ cm}^{-1}$.[9]

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS).
- Data Acquisition: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.
- Expected Data: The molecular ion peak corresponding to the molecular weight of **2-Fluorobenzophenone** (200.21 g/mol).

Applications

Beyond its role as a synthetic intermediate, **2-Fluorobenzophenone** has applications in other areas:

- Photoinitiator: In polymer chemistry, it can act as a photoinitiator for UV-curable coatings and inks, where it absorbs UV light to generate radicals that initiate polymerization.[2][4][6]
- UV Absorption Studies: Its structure makes it suitable for research into UV absorption characteristics, which is relevant in materials science.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluorobenzophenone | C13H9FO | CID 67650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-Fluorobenzophenone(342-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. CAS 342-24-5: 2-Fluorobenzophenone | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [2-Fluorobenzophenone molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294949#2-fluorobenzophenone-molecular-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com